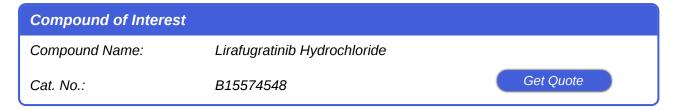


Lirafugratinib vs. Pemigatinib for FGFR2 Fusion-Positive Cholangiocarcinoma: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lirafugratinib (RLY-4008) and Pemigatinib (Pemazyre) for the treatment of cholangiocarcinoma (CCA) harboring fibroblast growth factor receptor 2 (FGFR2) fusions. The information presented is intended to support research, clinical trial design, and drug development efforts in this targeted oncology space.

Executive Summary

Lirafugratinib and Pemigatinib are both targeted therapies for FGFR2 fusion-positive cholangiocarcinoma, but they exhibit distinct pharmacological profiles. Lirafugratinib is a highly selective, irreversible inhibitor of FGFR2, designed to minimize off-target toxicities.[1] In contrast, Pemigatinib is a pan-FGFR inhibitor, targeting FGFR1, 2, and 3.[2] Clinical data from the ReFocus trial suggests a higher objective response rate (ORR) for Lirafugratinib in FGFR inhibitor-naïve patients compared to the ORR observed with Pemigatinib in the FIGHT-202 trial in a previously treated patient population.[2][3] The differing selectivity also results in distinct safety profiles, with Lirafugratinib showing a lower incidence of off-target effects such as hyperphosphatemia and diarrhea.[1]

Mechanism of Action







Both Lirafugratinib and Pemigatinib target the constitutively active FGFR2 fusion proteins that drive the proliferation of certain cancer cells. However, their modes of action and selectivity differ significantly.

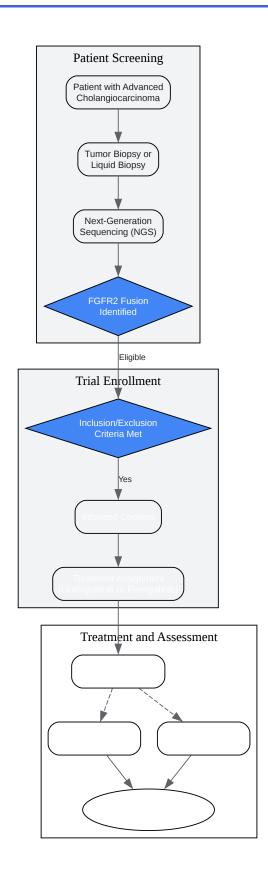
Lirafugratinib: This next-generation inhibitor was designed using molecular dynamics simulations to achieve high selectivity for FGFR2.[1] It binds irreversibly to a cysteine residue in the P-loop of the FGFR2 kinase domain, leading to sustained target inhibition.[4] This high selectivity for FGFR2 over other FGFR isoforms, such as FGFR1 and FGFR4, is intended to reduce the incidence of toxicities associated with broader FGFR inhibition.[1]

Pemigatinib: As a pan-FGFR inhibitor, Pemigatinib competitively binds to the ATP-binding pocket of the kinase domain of FGFR1, FGFR2, and FGFR3.[2][5] This reversible inhibition blocks the downstream signaling pathways that promote tumor growth.[2] Its broader activity against multiple FGFR isoforms can lead to off-target effects, most notably hyperphosphatemia (due to FGFR1 inhibition) and diarrhea (due to FGFR4 inhibition, although it has weaker activity against this isoform).[5][6]

Signaling Pathway and Inhibition

The diagram below illustrates the FGFR2 signaling pathway and the points of inhibition for both Lirafugratinib and Pemigatinib.





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